1,2-Dimethyl-5-nitro-1h-indole

Overview

Description

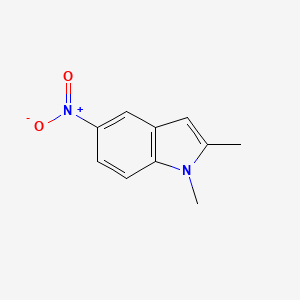

1,2-Dimethyl-5-nitro-1H-indole is a heterocyclic aromatic organic compound. It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of methyl groups at positions 1 and 2, and a nitro group at position 5, makes this compound unique and of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-5-nitro-1H-indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of 1,2-dimethyl-5-nitrobenzaldehyde with phenylhydrazine under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-nitro-1H-indole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form nitroso or nitro derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: 1,2-Dimethyl-5-amino-1H-indole.

Oxidation: 1,2-Dimethyl-5-nitroso-1H-indole.

Substitution: 3-Bromo-1,2-dimethyl-5-nitro-1H-indole.

Scientific Research Applications

1,2-Dimethyl-5-nitro-1H-indole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-5-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-5-nitro-1H-indole: Lacks the second methyl group at position 2.

2-Methyl-5-nitro-1H-indole: Lacks the methyl group at position 1.

5-Nitro-1H-indole: Lacks both methyl groups at positions 1 and 2.

Uniqueness

1,2-Dimethyl-5-nitro-1H-indole is unique due to the presence of both methyl groups and the nitro group, which confer distinct chemical and biological properties.

Biological Activity

Overview

1,2-Dimethyl-5-nitro-1H-indole is a heterocyclic compound belonging to the indole family, characterized by its unique bicyclic structure. The compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₉H₈N₂O₂

- CAS Number : 51226-47-2

- Structure : Contains methyl groups at positions 1 and 2, and a nitro group at position 5.

The biological activity of this compound is primarily attributed to its structural features:

- The nitro group can undergo reduction to form reactive intermediates that interact with cellular targets.

- The indole ring can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Various studies have evaluated its effectiveness against different bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml | Minimum Bactericidal Concentration (MBC) µg/ml |

|---|---|---|

| E. coli | 3.90 | 7.81 |

| K. pneumoniae | 3.90 | 7.81 |

| S. aureus | >10 | >10 |

These results suggest that the compound is particularly effective against Gram-negative bacteria, showcasing lower MIC and MBC values compared to standard antibiotics like ciprofloxacin and cefotaxime .

Anticancer Activity

In addition to its antimicrobial properties, studies have suggested that this compound may possess anticancer effects. The compound has been investigated for its ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

- Case Study : In a study involving various indole derivatives, it was found that modifications to the indole structure could enhance anticancer activity by increasing selectivity towards cancerous cells while minimizing effects on normal cells .

Synthesis and Research Applications

The synthesis of this compound typically involves methods such as Fischer indole synthesis. This compound serves as a building block for more complex indole derivatives and is explored for its potential in drug development due to its anti-inflammatory and antiviral activities .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 1-Methyl-5-nitro-1H-indole | Lacks the second methyl group at position 2 | Reduced antimicrobial activity |

| 2-Methyl-5-nitro-1H-indole | Lacks the methyl group at position 1 | Altered binding affinity |

| 5-Nitro-1H-indole | Lacks both methyl groups | Significantly lower biological activity |

This comparison highlights the unique properties of this compound that contribute to its enhanced biological activity.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1,2-Dimethyl-5-nitro-1H-indole, and how can reaction conditions be optimized?

The synthesis of nitro-substituted indoles typically involves electrophilic nitration or condensation reactions. For example, nitrovinyl intermediates (e.g., (E)-5-methoxy-3-(2-nitrovinyl)-1H-indole) are synthesized by refluxing indole derivatives with nitromethane and NH4OAc, followed by solvent removal and purification via vacuum filtration . Optimization may include varying reaction temperature, solvent systems (e.g., PEG-400/DMF mixtures), and catalysts (e.g., CuI for click chemistry) to improve yields. Column chromatography with gradients like 70:30 ethyl acetate/hexane is commonly used for purification .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substituent positions and methyl group integration .

- TLC : For monitoring reaction progress using silica gel plates and UV visualization .

- FAB-HRMS : To verify molecular ion peaks and isotopic patterns .

- 19F NMR (if applicable): For fluorinated analogs .

Consistent Rf values in TLC and sharp NMR signals indicate purity, while discrepancies may require recrystallization or repeated chromatography.

Q. How can researchers address low yields during the purification of nitro-substituted indoles?

Low yields often arise from side reactions or solubility issues. Strategies include:

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for dissolution.

- Gradient elution : Adjust ratios of ethyl acetate/hexane in column chromatography to separate nitro byproducts .

- Recrystallization : Employ DMF/acetic acid mixtures for high-purity crystals .

Advanced Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) and SHELX software validate the structure of this compound?

SC-XRD is the gold standard for structural confirmation. Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution structures. Key steps:

- Collect intensity data using Mo/Kα radiation.

- Refine anisotropic displacement parameters for non-H atoms.

- Validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database (CSD) .

Discrepancies in R-factors (>5%) may indicate disorder; apply TWIN/BASF commands in SHELXL for correction .

Q. What methodologies resolve contradictions between spectroscopic data and computational modeling results?

Contradictions (e.g., NMR chemical shifts vs. DFT-predicted values) require:

- Multi-technique validation : Cross-check with IR, Raman, or XPS to confirm functional groups.

- Dynamic effects analysis : Consider solvent polarity and temperature-dependent NMR studies.

- Crystallographic validation : Compare experimental SC-XRD data with computational geometry .

Q. How can TDAE (tetrakis(dimethylamino)ethylene) methodology be applied to functionalize this compound?

TDAE facilitates nucleophilic substitutions under mild conditions. For example, react 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with aromatic carbonyls in TDAE to synthesize ethanols or propanoate derivatives. Monitor reaction progress via LC-MS and isolate products via flash chromatography .

Q. What are the challenges in optimizing electrophilic substitution reactions for nitroindole derivatives?

Nitro groups are meta-directing, complicating regioselectivity. Strategies include:

- Catalyst screening : Iodine (10 mol% in MeCN) enhances yields in electrophilic substitutions (e.g., 98% yield at 40°C) .

- Temperature control : Higher temps (80°C) may reduce side reactions without compromising yield .

- Substituent effects : Electron-withdrawing groups (e.g., Cl) can redirect reactivity; validate via Hammett plots.

Q. How do thermal decomposition studies inform the stability of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability. For example, ethyl-2’-amino-5’-cyano-6’-(1H-indol-3yl) derivatives decompose exothermically above 200°C, requiring inert storage conditions . Correlate decomposition pathways with molecular dynamics simulations to predict shelf-life.

Q. Methodological Resources

Properties

IUPAC Name |

1,2-dimethyl-5-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-5-8-6-9(12(13)14)3-4-10(8)11(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUITPOMHSOVJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299695 | |

| Record name | 1,2-dimethyl-5-nitro-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51226-47-2 | |

| Record name | NSC132134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-dimethyl-5-nitro-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.